molecular formula C26H28N2O4 B14715308 Piperazine, 1-benzyl-4-(6-methyl-1,1'-biphenyl-3-yl)-, oxalate CAS No. 13480-29-0

Piperazine, 1-benzyl-4-(6-methyl-1,1'-biphenyl-3-yl)-, oxalate

Cat. No.: B14715308
CAS No.: 13480-29-0
M. Wt: 432.5 g/mol
InChI Key: AWEFZLXJKWBCDG-UHFFFAOYSA-N
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Description

Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This specific compound is characterized by the presence of a benzyl group and a biphenyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate typically involves the reaction of 1-benzylpiperazine with 6-methyl-1,1’-biphenyl-3-carboxylic acid. The reaction is carried out in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to facilitate efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and biphenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the biphenyl and piperazine rings.

    Reduction: Reduced forms of the benzyl and biphenyl groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A simpler analog with similar structural features but lacking the biphenyl moiety.

    4-Methyl-1,1’-biphenyl-3-yl-piperazine: Another analog with a different substitution pattern on the biphenyl ring.

Uniqueness

Piperazine, 1-benzyl-4-(6-methyl-1,1’-biphenyl-3-yl)-, oxalate is unique due to the presence of both benzyl and biphenyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

13480-29-0

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

1-benzyl-4-(4-methyl-3-phenylphenyl)piperazine;oxalic acid

InChI

InChI=1S/C24H26N2.C2H2O4/c1-20-12-13-23(18-24(20)22-10-6-3-7-11-22)26-16-14-25(15-17-26)19-21-8-4-2-5-9-21;3-1(4)2(5)6/h2-13,18H,14-17,19H2,1H3;(H,3,4)(H,5,6)

InChI Key

AWEFZLXJKWBCDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O

Origin of Product

United States

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